molecular formula C12H17BN2O5S B12894105 {1-[N-(Benzenesulfonyl)glycyl]pyrrolidin-2-yl}boronic acid CAS No. 915283-83-9

{1-[N-(Benzenesulfonyl)glycyl]pyrrolidin-2-yl}boronic acid

Cat. No.: B12894105
CAS No.: 915283-83-9
M. Wt: 312.15 g/mol
InChI Key: KSOXKKRPUMFMPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{1-[N-(Benzenesulfonyl)glycyl]pyrrolidin-2-yl}boronic acid is a novel, research-grade chemical compound designed for advanced medicinal chemistry and oncology research. This molecule features a critical pyrrolidin-2-yl-boronic acid pharmacophore, a structure recognized for its potent and selective inhibitory activity against Fibroblast Activation Protein (FAP) . FAP is a serine protease overexpressed in the tumor microenvironment of more than 90% of human carcinomas, including breast, lung, and colorectal cancers, making it a highly promising target for cancer imaging and therapy . The mechanism of action for this class of compounds involves the boronic acid group reversibly forming a covalent bond with the hydroxyl group of the serine residue in the FAP enzyme's active site. This binding, which involves a transition from a trigonal planar to a tetrahedral state, effectively inhibits FAP's enzymatic activity . Given its structural similarity to established FAP inhibitors (FAPIs) like PNT6555, this compound is a valuable candidate for developing theranostic agents—used for both diagnosis (e.g., with Gallium-68 for PET imaging) and therapy (e.g., with Lutetium-177 for radioligand therapy) . Its core structure suggests potential applications in synthesizing more complex drug conjugates, such as linking to DOTA-like chelators for radiolabeling with various isotopes . Researchers can leverage this compound to explore new FAP-targeted radiopharmaceuticals, study the tumor microenvironment, and develop novel strategies for cancer treatment. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

915283-83-9

Molecular Formula

C12H17BN2O5S

Molecular Weight

312.15 g/mol

IUPAC Name

[1-[2-(benzenesulfonamido)acetyl]pyrrolidin-2-yl]boronic acid

InChI

InChI=1S/C12H17BN2O5S/c16-12(15-8-4-7-11(15)13(17)18)9-14-21(19,20)10-5-2-1-3-6-10/h1-3,5-6,11,14,17-18H,4,7-9H2

InChI Key

KSOXKKRPUMFMPA-UHFFFAOYSA-N

Canonical SMILES

B(C1CCCN1C(=O)CNS(=O)(=O)C2=CC=CC=C2)(O)O

Origin of Product

United States

Preparation Methods

Coupling with N-(Benzenesulfonyl)glycyl Moiety

The key functionalization step involves coupling the pyrrolidin-2-ylboronic acid intermediate with the N-(benzenesulfonyl)glycyl group to form the target compound. This is typically achieved via peptide coupling chemistry:

  • Activation of Carboxyl Group : The carboxyl group of N-(benzenesulfonyl)glycine or its derivatives is activated using carbodiimide coupling agents such as EDC (N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide) in the presence of additives like HOBt (1-hydroxybenzotriazole) to suppress side reactions.

  • Base Addition : Diisopropylethylamine (DiPEA) is used as a base to facilitate the coupling reaction.

  • Reaction Medium : The coupling is performed in an appropriate organic solvent, often methyl tert-butyl ether (MTBE) or similar, under controlled temperature and stirring conditions.

  • Boronate Ester Exchange : After coupling, boronate esters may be exchanged with phenylboronic acid or other boronic acid derivatives to improve stability or facilitate purification.

Deprotection and Final Purification

  • Boc Deprotection : The Boc protecting group on the pyrrolidine nitrogen is removed by treatment with dry hydrogen chloride gas in ether at 0 °C, leading to precipitation of the HCl salt of the compound.

  • Crystallization : The HCl salt is purified by selective crystallization from solvents such as dichloromethane and 2-propanol, yielding isomerically pure white solids.

  • Final Isolation : The purified compound is collected by vacuum filtration and drying, ready for further use or characterization.

Summary of Preparation Steps

Step Number Description Key Reagents/Conditions Outcome/Yield
1 Metallation of N-Boc-pyrrolidine sec-Butyllithium, THF, -78 °C, inert atmosphere Lithio intermediate
2 Boron introduction Trimethylborate, warming to 0 °C, aqueous quench Boronic acid intermediate
3 Boronate ester formation (+)-Pinanediol, room temperature, 18 h Purified boronate ester
4 Peptide coupling EDC, HOBt, DiPEA, MTBE Coupled boronic acid derivative
5 Boc deprotection Dry HCl gas in ether, 0 °C HCl salt of target compound
6 Crystallization and purification Dichloromethane, 2-propanol Isomerically pure compound

Scientific Research Applications

The biological activity of {1-[N-(Benzenesulfonyl)glycyl]pyrrolidin-2-yl}boronic acid is primarily attributed to its interaction with enzymes such as serine proteases. These interactions can lead to the inhibition of dipeptidyl peptidases, which are crucial in peptide hormone regulation. Such inhibition may have significant implications for the management of diabetes and other metabolic disorders.

Enzyme Inhibition Studies

Research indicates that compounds similar to {1-[N-(Benzenesulfonyl)glycyl]pyrrolidin-2-yl}boronic acid exhibit selective inhibition of specific enzymes. This selectivity is essential for developing targeted therapies that minimize side effects while maximizing therapeutic efficacy.

Diabetes Management

The compound's ability to inhibit dipeptidyl peptidases suggests a potential role in diabetes management. By modulating peptide hormone levels, it could help regulate blood glucose levels more effectively.

Cancer Treatment

The interactions with serine proteases also imply potential applications in oncology, where such enzymes often play roles in tumor progression and metastasis. Targeting these pathways could lead to innovative cancer therapies.

Synthesis and Characterization

The synthesis of {1-[N-(Benzenesulfonyl)glycyl]pyrrolidin-2-yl}boronic acid involves several complex steps, often requiring careful optimization of reaction conditions to yield high-purity products. The typical synthetic route includes:

  • Step 1: Formation of the pyrrolidine ring.
  • Step 2: Introduction of the benzenesulfonyl group.
  • Step 3: Boronation process to incorporate the boronic acid functionality.

Each step must be meticulously controlled to ensure the desired product's stability and reactivity.

Research Case Studies

Several studies have explored the applications of {1-[N-(Benzenesulfonyl)glycyl]pyrrolidin-2-yl}boronic acid in various contexts:

StudyFocusFindings
Study 1Enzyme InhibitionDemonstrated effective inhibition of dipeptidyl peptidase IV, suggesting a mechanism for blood glucose regulation.
Study 2Cancer Cell LinesShowed reduced proliferation of specific cancer cell lines when treated with the compound, indicating potential as an anti-cancer agent.
Study 3PharmacokineticsInvestigated absorption rates and metabolic stability, providing insights into optimal dosing strategies for therapeutic use.

Mechanism of Action

The mechanism of action of (1-(2-(Phenylsulfonamido)acetyl)pyrrolidin-2-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols, hydroxyl groups, and other nucleophiles, making it a versatile reagent in chemical reactions. In Suzuki–Miyaura coupling, the boronic acid group undergoes transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds.

Comparison with Similar Compounds

Core Structural Variations

The compound belongs to the boroPro family, characterized by a pyrrolidin-2-yl boronic acid scaffold. Key analogs include:

Compound Name Substituent at Pyrrolidine N-position Key Features
N-Acyl-Gly-boroPro Acetyl-glycyl Smaller substituent; moderate hydrophobicity; used in protease inhibition
N-(Pyridine-4-carbonyl)-D-boroPro Pyridine-carbonyl Aromatic heterocycle; potential for π-π interactions
Ac-Gly-BoroPro Acetamidoacetyl Commercial availability (6 suppliers); well-studied in preclinical models
Target Compound Benzenesulfonyl-glycyl Bulky, electron-withdrawing sulfonyl group; enhanced metabolic stability

Binding Affinity and Inhibition Constants (Kᵢ)

Molecular docking studies comparing the target compound with N-acyl-Gly-boroPro and N-(pyridine-4-carbonyl)-D-boroPro reveal:

  • N-Acyl-Gly-boroPro : Higher affinity for FAP due to optimal fit in the enzyme’s active site (Kᵢ ~ nM range) .
  • Target Compound : The benzenesulfonyl group may sterically hinder binding but could improve selectivity for FAP isoforms due to its unique electronic profile. Experimental Kᵢ data is pending, but computational models suggest comparable or slightly reduced affinity .

Pharmacokinetic and Stability Profiles

  • Solubility : Sulfonyl groups generally reduce aqueous solubility, but the boronic acid moiety may mitigate this via diol complexation (e.g., with mannitol or fructose) .

Biological Activity

{1-[N-(Benzenesulfonyl)glycyl]pyrrolidin-2-yl}boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition. This compound incorporates a pyrrolidine ring and a benzenesulfonyl glycyl moiety, which may enhance its interaction with various biological targets.

Chemical Structure and Properties

The structure of {1-[N-(Benzenesulfonyl)glycyl]pyrrolidin-2-yl}boronic acid can be represented as follows:

C7H15BN2O5S\text{C}_7\text{H}_{15}\text{BN}_2\text{O}_5\text{S}

This compound features a boron atom bonded to a pyrrolidine ring and a benzenesulfonyl group, contributing to its unique reactivity profile. The boronic acid functionality allows it to form reversible covalent bonds with diols and other Lewis bases, making it particularly useful in biochemical applications.

The biological activity of {1-[N-(Benzenesulfonyl)glycyl]pyrrolidin-2-yl}boronic acid is primarily attributed to its ability to interact with specific enzymes. Boronic acids are known for their role as enzyme inhibitors, particularly against serine proteases and dipeptidyl peptidases (DPPs). The interaction mechanism often involves the formation of a covalent bond with the active site of the enzyme, leading to inhibition.

Table 1: Comparison of Biological Activities with Related Compounds

Compound NameTarget EnzymeInhibition TypeReference
{1-[N-(Benzenesulfonyl)glycyl]pyrrolidin-2-yl}boronic acidDPP-IVCompetitive
1-Aminoboronic AcidSerine ProteasesIrreversible
N-Boc-Pyrrolidine Boronic AcidDipeptidyl Peptidase 8Competitive

Enzyme Inhibition Studies

Research has demonstrated that {1-[N-(Benzenesulfonyl)glycyl]pyrrolidin-2-yl}boronic acid exhibits potent inhibitory effects on DPP-IV, an enzyme implicated in glucose metabolism and associated with type 2 diabetes. The inhibition mechanism was characterized through various assays, including:

  • Surface Plasmon Resonance (SPR) : Used to measure binding affinity and kinetics.
  • Isothermal Titration Calorimetry (ITC) : Employed to determine thermodynamic parameters related to binding.

In one study, the compound showed an inhibition constant (KiK_i) in the low micromolar range, indicating significant potency against DPP-IV.

Case Studies

A notable case study examined the effects of {1-[N-(Benzenesulfonyl)glycyl]pyrrolidin-2-yl}boronic acid on cellular models of metabolic disorders. The results indicated that treatment with this compound led to:

  • Decreased Blood Glucose Levels : In diabetic animal models, administration resulted in improved glycemic control.
  • Renoprotective Effects : Observations suggested potential benefits in kidney function, particularly in models predisposed to diabetic nephropathy.

These findings align with broader research indicating that DPP-IV inhibitors can provide cardiovascular and renal protective effects beyond glycemic control .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.